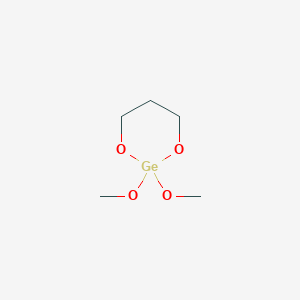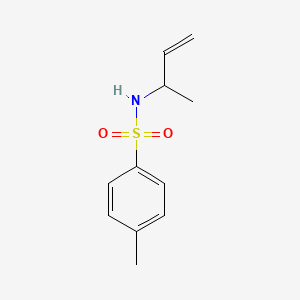
Benzenesulfonamide, 4-methyl-N-(1-methyl-2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 4-methyl-N-(1-methyl-2-propenyl)- is an organic compound with the molecular formula C10H13NO2S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 4-methyl group and an N-(1-methyl-2-propenyl) group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-methyl-N-(1-methyl-2-propenyl)- typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine, such as N-(1-methyl-2-propenyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of Benzenesulfonamide, 4-methyl-N-(1-methyl-2-propenyl)- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, 4-methyl-N-(1-methyl-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides.
Applications De Recherche Scientifique
Benzenesulfonamide, 4-methyl-N-(1-methyl-2-propenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, 4-methyl-N-(1-methyl-2-propenyl)- involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also induce apoptosis in cancer cells by disrupting cellular pathways and promoting cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Toluenesulfonamide: Similar structure but lacks the N-(1-methyl-2-propenyl) group.
N-Ethyl-4-methylbenzenesulfonamide: Contains an ethyl group instead of the N-(1-methyl-2-propenyl) group.
Uniqueness
Benzenesulfonamide, 4-methyl-N-(1-methyl-2-propenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propriétés
Numéro CAS |
78388-18-8 |
|---|---|
Formule moléculaire |
C11H15NO2S |
Poids moléculaire |
225.31 g/mol |
Nom IUPAC |
N-but-3-en-2-yl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H15NO2S/c1-4-10(3)12-15(13,14)11-7-5-9(2)6-8-11/h4-8,10,12H,1H2,2-3H3 |
Clé InChI |
OSIDHQFVPUUVFG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(E)-(2,6-Dimethyl-4-nitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14437394.png)


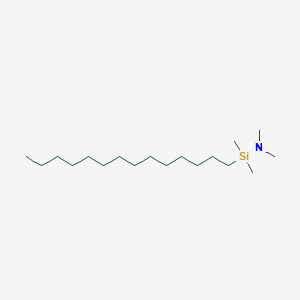
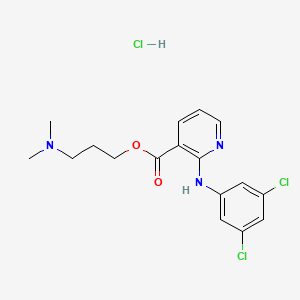
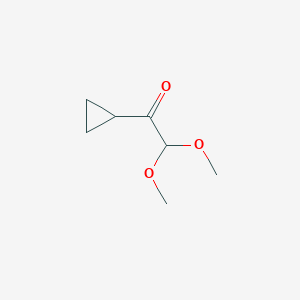
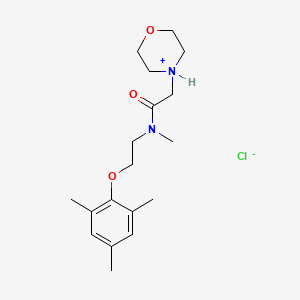
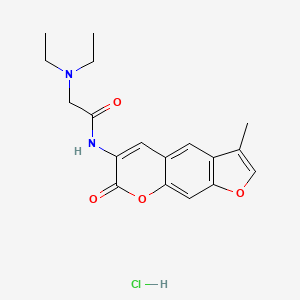
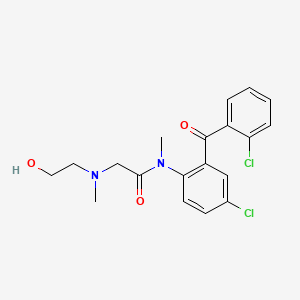
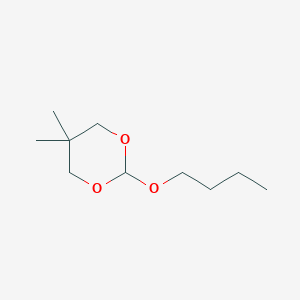
![N'-(3-methylsulfonyl-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)ethane-1,2-diamine;2,4,6-trinitrophenol](/img/structure/B14437473.png)
